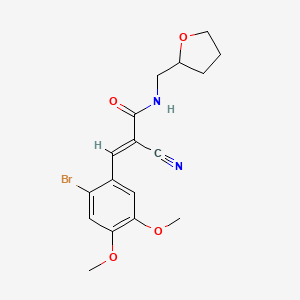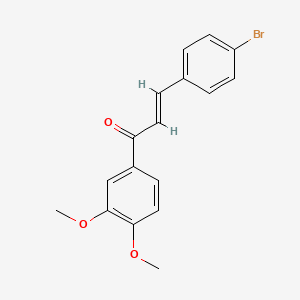![molecular formula C18H24N4O2 B5378396 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to activate the TRPM8 channel, which leads to the inhibition of voltage-gated calcium channels and the subsequent reduction in calcium influx. 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has also been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and inflammation.
Biochemical and Physiological Effects
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In neurons, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to reduce the excitability of sensory neurons and inhibit the release of neurotransmitters, such as glutamate and substance P. In cancer cells, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In immune cells, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to modulate the production of cytokines and chemokines, which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate specific ion channels and receptors. However, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide also has some limitations, such as its relatively low potency and selectivity for certain targets, which may require higher concentrations and longer exposure times.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide, including the design of novel compounds based on its scaffold, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various diseases. In neuroscience, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide could be further studied for its potential applications in pain management and neurodegenerative diseases. In cancer research, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide could be further studied for its potential applications in combination therapy and personalized medicine. In drug discovery, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide could be further studied for its potential applications in the design of novel ion channel modulators and receptor agonists/antagonists.
Synthesemethoden
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide can be synthesized through a multi-step process, starting with the reaction of 2-bromopyridine with methylamine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with 2-hydroxybutyric acid. The synthesis method has been optimized to obtain high purity and yield of 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been shown to modulate the activity of certain ion channels, such as the TRPM8 channel, which is involved in pain sensation and thermoregulation. 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has also been studied as a potential therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, 2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-16(23)18(24)21-13-14-7-6-11-20-17(14)22(2)12-9-15-8-4-5-10-19-15/h4-8,10-11,16,23H,3,9,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXCIIGIRCVUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(N=CC=C1)N(C)CCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)

![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)

![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)